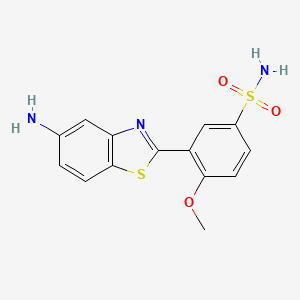
3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with 4-methoxybenzenesulfonyl chloride under basic conditions to form the intermediate 2-(4-methoxybenzenesulfonylamino)benzenethiol. This intermediate is then cyclized with ammonium thiocyanate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5-Amino-2-(1,3-benzothiazol-2-yl)phenol: Another benzothiazole derivative with similar biological activities.
N’-(1,3-benzothiazol-2-yl)-arylamides: A class of compounds with antibacterial properties.
Uniqueness
3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is unique due to its specific structural features, such as the presence of both amino and sulfonamide groups, which contribute to its diverse reactivity and biological activities. Its methoxy group also enhances its solubility and stability compared to other benzothiazole derivatives .
特性
分子式 |
C14H13N3O3S2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
3-(5-amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H13N3O3S2/c1-20-12-4-3-9(22(16,18)19)7-10(12)14-17-11-6-8(15)2-5-13(11)21-14/h2-7H,15H2,1H3,(H2,16,18,19) |
InChIキー |
HDMOWNCBVOZJGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C2=NC3=C(S2)C=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















